molecular formula C23H20BrNO3 B2479198 (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide CAS No. 477889-46-6

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2479198
CAS No.: 477889-46-6
M. Wt: 438.321
InChI Key: NCMWBYPPNXXARV-GIDUJCDVSA-N
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Description

The compound (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide is an organic molecule characterized by its complex structure, which includes a bromophenyl group, a methoxyphenyl group, and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylmethanol derivative to form 4-bromophenylmethanol.

    Methoxylation: The bromophenylmethanol is then reacted with methoxybenzene under specific conditions to form 4-[(4-bromophenyl)methoxy]benzene.

    Amidation: The final step involves the reaction of 4-[(4-bromophenyl)methoxy]benzene with 4-methoxyphenylprop-2-enamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide backbone, converting it to a single bond and forming a saturated amide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromophenyl and methoxyphenyl groups contributes to its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{4-[(4-chlorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
  • (2E)-3-{4-[(4-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
  • (2E)-3-{4-[(4-iodophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO3/c1-27-21-13-9-20(10-14-21)25-23(26)15-6-17-4-11-22(12-5-17)28-16-18-2-7-19(24)8-3-18/h2-15H,16H2,1H3,(H,25,26)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMWBYPPNXXARV-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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